molecular formula C8H19ClN2O3 B2866402 Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride CAS No. 2411180-32-8

Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride

Cat. No.: B2866402
CAS No.: 2411180-32-8
M. Wt: 226.7
InChI Key: PCTCLLZTTRWASL-ZCFIWIBFSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWADBBYVXJJLSN-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino alcohols and their derivatives. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates and intermediates. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved would be specific to the final drug product being synthesized.

Comparison with Similar Compounds

Chemical Identity

  • Molecular Formula : C₈H₁₉ClN₂O₃ ()
  • CAS Number : 445479-35-6 ()
  • Structure: Features a tert-butyl carbamate group attached to a (2R)-2-amino-3-hydroxypropyl backbone, with a hydrochloride counterion. The stereochemistry at the C2 position (R-configuration) and the hydroxyl group at C3 are critical for its physicochemical and biological properties.

Applications Primarily used as a chiral building block in pharmaceutical synthesis, particularly for introducing amino alcohol moieties into drug candidates. Its hydrochloride salt enhances solubility and stability during synthetic processes ().

The compound is structurally analogous to other tert-butyl carbamate-protected amines. Key comparisons include:

Structural Analogues
Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Evidence
tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (1363384-66-0) Difluoropyrrolidine ring, S-configuration C₁₁H₁₉F₂N₂O₂ ~262.28 Fluorine substitution increases electronegativity and metabolic stability; lacks hydroxyl group.
tert-butyl N-[cis-2-aminocyclopropyl]carbamate; hydrochloride (217806-26-3) Cyclopropane ring, cis-configuration C₈H₁₇ClN₂O₂ ~208.68 Rigid cyclopropane reduces conformational flexibility; no hydroxyl group.
tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate (1638744-81-6) Azetidine (4-membered ring), R-configuration C₉H₁₈N₂O₂ ~186.25 Azetidine introduces ring strain; methyl linker instead of hydroxypropyl chain.
Physicochemical Properties
  • Solubility: The hydroxyl group in the target compound enhances hydrophilicity compared to non-polar analogs like the cyclopropyl () or azetidine derivatives (). Hydrochloride salts universally improve aqueous solubility.
  • Stability : The hydroxypropyl chain may confer lower thermal stability compared to rigid cyclopropane or azetidine-containing analogs due to rotational freedom.

Biological Activity

Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article examines its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C₁₁H₂₄N₂O₃
  • Molar Mass : 232.32 g/mol
  • Structure : The compound features a tert-butyl group, an amino group, and a hydroxyl group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with (2R)-2-amino-3-hydroxypropyl chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. Purification is often achieved through recrystallization from appropriate solvents.

Enzymatic Kinetic Resolution

One notable application of this compound is in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification. The process utilizes Candida antarctica lipase B (CAL-B) , achieving excellent enantioselectivity (E > 200) for the production of optically pure enantiomers.

Pharmacological Properties

Research indicates that compounds similar to tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride exhibit significant pharmacological properties, including:

  • Cholinesterase Inhibition : Some derivatives have shown potential as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) has been linked to neuroprotective effects and improved cognitive function in animal models .
  • Antioxidant Activity : The compound's structural features allow it to demonstrate antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in biological systems .

Case Studies and Experimental Data

  • Cholinesterase Inhibition Study :
    • A study reported that related compounds exhibited IC₅₀ values for AChE inhibition as low as 0.75 μM, indicating potent inhibitory effects .
    • These compounds also showed effectiveness in reducing β-amyloid aggregation, a hallmark of Alzheimer's disease pathology.
  • Antioxidant Activity Assessment :
    • Compounds derived from similar structures demonstrated antioxidant capacities measured by ABTS and ORAC methods, showing values of 0.82 and 1.62 trolox equivalents respectively .
  • Enzymatic Activity Profiling :
    • A comprehensive profiling of enzyme interactions revealed that certain derivatives could selectively inhibit specific isoforms of histone deacetylases (HDACs), with IC₅₀ values ranging between 14 to 67 nM across different isoforms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride, a comparison with structurally similar compounds is provided:

Compound NameCAS NumberSimilarity Index
Tert-butyl (3-amino-2-hydroxypropyl)carbamate144912-84-50.97
Tert-butyl (2-hydroxypropyl)carbamate95656-86-30.97
Tert-butyl (3-(methylamino)propyl)carbamate442514-22-90.92
Tert-butyl (2,3-dihydroxypropyl)carbamate137618-48-50.93
N-Boc-2-methyl-1,3-propanediamine480452-05-90.90

This table highlights the structural similarities and potential variations in biological activity among these compounds.

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